molecular formula C16H18N4OS2 B2668379 N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine CAS No. 2380186-08-1

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine

Cat. No.: B2668379
CAS No.: 2380186-08-1
M. Wt: 346.47
InChI Key: HAQYANJXTZFGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characteristics N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is an organic compound with the molecular formula C 16 H 18 N 4 OS 2 and a molecular weight of 346.5 g/mol [ ]. Its structure integrates several privileged pharmacophores, including a [1,3]thiazolo[4,5-c]pyridine core, a morpholine ring, and a thiophene moiety, making it a complex and interesting scaffold for chemical and biological investigation [ ]. Research Significance and Potential Applications Compounds featuring fused thiazole rings, such as thiazolo[4,5-b]pyridines, have been identified as promising herbicidal lead structures that inhibit acyl-ACP thioesterase (FAT), a plant-specific enzyme, demonstrating strong activity against grass weed species [ ]. Furthermore, thiazole derivatives are recognized for a wide spectrum of medicinal and biological properties. They are frequently investigated for their potential as anticancer [ ], antimicrobial [ ], antiviral [ ], and anti-inflammatory agents [ ]. The morpholine ring is a common feature in pharmaceuticals and agrochemicals, often included to modulate solubility, bioavailability, and other physicochemical properties of a molecule. Usage Note This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for personal, medicinal, veterinary, household, or any other use.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS2/c1-3-17-9-13-15(1)23-16(19-13)18-10-14(12-2-8-22-11-12)20-4-6-21-7-5-20/h1-3,8-9,11,14H,4-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQYANJXTZFGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC2=NC3=C(S2)C=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the reaction of α-haloketones with thioamides under basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may bind to DNA or RNA, interfering with their function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Thiazolo[4,5-c]quinolines (e.g., 8m–8q, ): These compounds replace the pyridine ring in the target compound with a quinoline system. Substituents like alkyl or trifluoropropyl chains (e.g., 8m: C15H16N2OS, 272.11 g/mol) improve lipophilicity. Unlike the target compound, these derivatives lack the morpholine-thiophene side chain, resulting in lower polarity .

Muvadenant (): This adenosine receptor antagonist shares the thiazolo[4,5-c]pyridine core but incorporates a 4-methoxy group and a spirocyclic carboxamide side chain. Its dihydropyran substituent enhances rigidity and selectivity for adenosine receptors, contrasting with the target compound’s flexible morpholine-ethyl-thiophene group .

N-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine ():
This analog substitutes the pyridine’s position 7 with a trifluoromethyl group and position 5 with thiophen-2-yl. The trifluoromethyl group increases metabolic stability compared to the target compound’s morpholine-thiophene side chain .

Substituent Effects on Bioactivity

  • Morpholine-containing derivatives (): 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f) exhibit moderate antimicrobial activity (63–74% yields), suggesting the morpholine group may enhance membrane penetration .
  • Thiophene position matters: Thiophen-3-yl (target) vs. thiophen-2-yl () alters steric and electronic interactions. The 3-position may reduce steric hindrance in receptor binding compared to 2-substituted analogs .

Pharmacological Potential

  • Adenosine receptor antagonism: The thiazolo[4,5-c]pyridine core is critical for binding, as seen in muvadenant (A2B receptor Ki = 17 nM; ). The target compound’s morpholine-thiophene side chain may modulate selectivity .

Data Tables

Table 1. Structural and Molecular Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target compound Thiazolo[4,5-c]pyridine Morpholinylethyl-thiophen-3-yl ~403.5*
8m () Thiazolo[4,5-c]quinoline 3,3-Dimethylbutyl 272.11
Muvadenant () Thiazolo[4,5-c]pyridine 4-Methoxy, spirocyclic carboxamide ~523.6*
N-phenyl-5-thiophen-2-yl analog () Thiazolo[4,5-b]pyridine Phenyl, thiophen-2-yl, trifluoromethyl 404.48

*Calculated based on structural formula.

Biological Activity

N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C16H18N3OSC_{16}H_{18}N_3OS with a molecular weight of approximately 302.39 g/mol. The structural features include a thiazolo-pyridine core linked to a morpholinyl and thiophenyl substituent, which may influence its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazolo-pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against leukemia HL-60 cells with an IC50 value of 158.5 ± 12.5 μM . Additionally, thiazole derivatives have been reported to induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy.

Antimicrobial Effects

The compound has shown notable antibacterial activity against Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited significant inhibition against Escherichia coli and Staphylococcus aureus . This antimicrobial activity is critical for developing new antibiotics amid rising resistance to existing drugs.

Anti-inflammatory Properties

Thiazolo-pyridine derivatives have also been evaluated for their anti-inflammatory effects. Compounds in this class were found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Key findings include:

  • Morpholine Substituent : Enhances solubility and bioavailability.
  • Thienyl Group : Contributes to the compound's interaction with biological targets, potentially increasing potency against specific enzymes.
  • Thiazole Ring : Plays a pivotal role in the compound's biological activity by stabilizing interactions with target proteins.

Case Studies

  • Anticancer Efficacy : A study investigated several thiazolo-pyridine derivatives for their effect on cancer cell proliferation. The results indicated that modifications on the thiazole ring significantly altered the compounds' cytotoxicity profiles against various cancer cell lines.
  • In Vivo Anti-inflammatory Testing : In models of induced inflammation (e.g., carrageenan-induced paw edema), certain derivatives exhibited significant reductions in inflammation markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.

Data Summary Table

Biological ActivityTest Organism/ModelIC50 Value (μM)Reference
AnticancerHL-60 leukemia cells158.5 ± 12.5
AntimicrobialE. coliNot specified
S. aureusNot specified
Anti-inflammatoryCOX inhibitionComparable to celecoxib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.